Methyl 17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate
Description
Contextualization of Monoterpene Indole (B1671886) Alkaloids within Natural Products Chemistry Research
Monoterpene indole alkaloids (MIAs) represent a large and structurally diverse family of natural products. mdpi.comrsc.org These compounds, characterized by a core structure derived from the amino acid tryptophan and a monoterpene unit, are predominantly found in plants of the Apocynaceae family. mdpi.com The chemical complexity and wide range of biological activities of MIAs have made them a focal point of natural products chemistry research for decades. rsc.orgrsc.org
Many MIAs have found critical applications in medicine. For instance, the anti-cancer agents vinblastine (B1199706) and vincristine, the anti-hypertensive drug reserpine, and the anti-arrhythmic ajmaline (B190527) are all members of this alkaloid class. mdpi.com The intricate molecular architectures of MIAs present significant challenges and opportunities for synthetic chemists, driving the development of novel synthetic strategies. rsc.org The study of their biosynthesis in plants also provides insights into the evolution of complex metabolic pathways. rsc.org
Historical Perspectives on Coronaridine Investigation in Phytochemistry and Medicinal Chemistry
Coronaridine, also known as 18-carbomethoxyibogamine, was first isolated in 1960. nih.govwikipedia.org It is an iboga-type monoterpene indole alkaloid found in various plant species, most notably those belonging to the Tabernaemontana genus, where it is considered a chemotaxonomic marker. osti.govebi.ac.uk It is also found in Tabernanthe iboga and has been detected in Catharanthus roseus. wikipedia.orgresearchgate.netnih.gov
Early phytochemical research focused on the isolation and structural elucidation of coronaridine from various plant sources. ebi.ac.uk Following its discovery, medicinal chemistry investigations began to explore its pharmacological properties. nih.gov Initial studies revealed a range of biological activities, including potential anti-addictive properties, which spurred further research into its effects on the central nervous system. nih.gov The total synthesis of coronaridine was first achieved in 1970, which provided a means to produce the compound in larger quantities for more extensive pharmacological evaluation. nih.gov
Significance of Coronaridine as a Research Target in Chemical Biology
In the field of chemical biology, which utilizes small molecules to study and manipulate biological systems, coronaridine has emerged as a valuable research target. nih.govox.ac.ukcnio.es Its ability to interact with multiple molecular targets within the body makes it a useful probe for dissecting complex biological pathways. wikipedia.org
Research has shown that coronaridine binds to various receptors, including opioid and NMDA receptors, and also acts as an inhibitor of the enzyme acetylcholinesterase. wikipedia.org This polypharmacology allows researchers to investigate the roles of these different targets in various physiological and pathological processes. For example, its interaction with opioid receptors has been a key focus in the study of addiction. nih.gov
Furthermore, synthetic derivatives of coronaridine have been developed to enhance its properties and explore structure-activity relationships. A notable example is 18-methoxycoronaridine (18-MC), a synthetic analog developed to have more selective pharmacological effects. wikipedia.orgobires.com The study of coronaridine and its analogs continues to contribute to our understanding of neurobiology and to the development of potential therapeutic agents. The use of radiolabeled versions of related compounds, such as dihydrocoronatine, as chemical probes to identify binding proteins highlights a key strategy in chemical biology that could be applied to coronaridine research. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
methyl 17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,13-14,19,22H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVDQMVGALBDGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467-77-6 | |
| Record name | CORONARIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127490 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl ibogamine-18-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biosynthesis and Ecological Dimensions of Coronaridine
Elucidation of Biosynthetic Pathways
The biosynthesis of coronaridine, a prominent iboga-type monoterpenoid indole (B1671886) alkaloid (MIA), involves a complex and elegant series of enzymatic reactions. The pathway originates from the universal precursor for MIAs, strictosidine. Like all MIAs, the journey to coronaridine begins with the decarboxylation of tryptophan to produce tryptamine. nih.gov This is followed by a multi-step conversion leading to the intermediate stemmadenine (B1243487) acetate (B1210297). nih.govwikipedia.org The late-stage biosynthesis, which defines the characteristic iboga scaffold, has been a subject of intensive research, revealing a fascinating story of enzymatic specificity and divergent evolution.
Enzymatic Catalysis and Intermediates in Coronaridine Biosynthesis
The formation of the (-)-coronaridine scaffold from the precursor precondylocarpine acetate is a pivotal step that involves a reductase and a cyclase. nih.gov This process is distinct from the biosynthesis of other related alkaloids, highlighting the specific enzymatic machinery that has evolved in plants producing coronaridine.
The key enzyme responsible for the formation of the (-)-coronaridine scaffold is coronaridine synthase (TiCorS), identified in Tabernanthe iboga. researchgate.netacs.orgnih.gov TiCorS is a homolog of catharanthine (B190766) synthase (CS) found in Catharanthus roseus, with a sequence identity of approximately 71.9%. acs.orgnih.gov Despite this similarity, TiCorS catalyzes a distinct reaction that leads to the (-)-enantiomer of the iboga alkaloid.
The biosynthesis involves a pair of enzymes from T. iboga: a reductase, dihydroprecondylocarpine acetate synthase (DPAS), and the cyclase, TiCorS. nih.gov The reaction starts with precondylocarpine acetate, which is first acted upon by DPAS. nih.gov TiCorS then catalyzes a formal [4+2] cycloaddition of an unstable intermediate, dehydrosecodine, to form a coronaridine iminium species. nih.govwikipedia.org This highly reactive intermediate is then reduced, a reaction that can also be catalyzed by DPAS, to yield the stable (-)-coronaridine. nih.govnih.govresearchgate.net
Interestingly, TiCorS is not a true [4+2] cyclase in the sense that it only catalyzes the formation of the first carbon-carbon bond to produce an intermediate. pnas.org Subsequent enzymatic reactions, including oxidation and/or reduction by other enzymes, are required to form the second carbon-carbon bond to complete the cycloadduct. pnas.org Structural studies suggest that enzymes like TiCorS control the conformation of the dehydrosecodine substrate to achieve their specific product outcomes. researchgate.net
The biosynthesis of (-)-coronaridine begins with precondylocarpine acetate. nih.gov This precursor is reduced by dihydroprecondylocarpine acetate synthase (DPAS) to generate the highly reactive intermediate dehydrosecodine. nih.govnih.gov Dehydrosecodine is a critical branch point in the biosynthesis of both aspidosperma and iboga alkaloids. nih.gov Due to its instability, it has not been isolated directly. nih.govnih.gov Instead, a more stable, intramolecularly protected form called "angryline" has been identified and characterized. nih.gov
A crucial aspect of coronaridine biosynthesis is the stereochemistry. T. iboga produces (-)-coronaridine, which is the opposite enantiomer of (+)-catharanthine produced by C. roseus. nih.gov It was initially hypothesized that (-)-catharanthine might be a precursor to (-)-coronaridine, but (-)-catharanthine has never been found in nature or as an intermediate in enzymatic assays. nih.govnih.gov Deuterium labeling studies have shown that the formation of (-)-coronaridine involves the isomerization of dehydrosecodine to a different isomer before the cycloaddition catalyzed by Coronaridine Synthase (CorS). nih.gov This tautomerization is a key step that dictates the final stereochemistry of the product. nih.gov The stereochemistry of the enzymatically produced coronaridine has been confirmed to be the (-) form by comparison with authentic standards. acs.orgnih.gov
Role of Coronaridine Synthase (TiCorS) and Related Enzymes
Divergent Biosynthetic Routes to Iboga-Type Alkaloids
The biosynthesis of iboga-type alkaloids showcases remarkable enzymatic divergence, leading to a variety of structurally distinct compounds from a common precursor. Dehydrosecodine stands at a crucial metabolic crossroads, where its fate is determined by the specific cyclase enzyme that acts upon it. nih.govresearchgate.net
In Catharanthus roseus, catharanthine synthase (CrCS) and tabersonine (B1681870) synthase (CrTS) catalyze regio- and enantiodivergent cycloadditions of dehydrosecodine to form (+)-catharanthine (an iboga-type alkaloid) and (-)-tabersonine (an aspidosperma-type alkaloid), respectively. researchgate.netpnas.org
In contrast, in Tabernanthe iboga, coronaridine synthase (TiCorS) directs the biosynthesis towards (-)-coronaridine. researchgate.netacs.org This divergence is remarkable because TiCorS and CrCS are homologous enzymes, yet they produce opposite enantiomers. nih.gov The key to this stereochemical control lies in the tautomerization of the dehydrosecodine intermediate, which is promoted by TiCorS, leading to a different cyclization mechanism compared to CrCS. nih.gov
Furthermore, research has shown that TiCorS can also be involved in the production of the pseudo-aspidosperma alkaloid, (+)-Ψ-tabersonine, under certain conditions, highlighting the catalytic plasticity of these enzymes. acs.org This demonstrates how plants can recycle and repurpose enzymes to expand their metabolic diversity. acs.org
Genetic and Molecular Regulation of Coronaridine Biosynthesis
The elucidation of the genes encoding the enzymes of the coronaridine biosynthetic pathway has been a significant breakthrough. The genes for both dihydroprecondylocarpine acetate synthase (DPAS) and coronaridine synthase (TiCorS) have been identified from the transcriptome of T. iboga. acs.orgbiorxiv.org These enzymes are homologous to those found in C. roseus for the biosynthesis of (+)-catharanthine, suggesting a common evolutionary origin. acs.org
Phylogenetic and biochemical studies indicate that an ancestral carboxylesterase (CXE) that lost its original function was likely recruited to catalyze the formation of the aspidosperma alkaloid scaffold. pnas.org Subsequently, key amino acid substitutions in this enzyme led to the independent evolution of iboga alkaloid biosynthesis, including the emergence of CorS activity, in different plant lineages. pnas.org
The expression of these biosynthetic genes can be influenced by environmental factors. For instance, in C. roseus, cultivating the plant at a higher temperature (35°C) has been shown to significantly increase the accumulation of coronaridine. nih.gov This suggests that the regulatory networks controlling the coronaridine biosynthetic pathway are responsive to environmental cues.
Natural Occurrence and Distribution Across Plant Genera
Coronaridine, also known as 18-carbomethoxyibogamine, is an alkaloid primarily found in plants belonging to the Apocynaceae family. nih.govwikipedia.orgmdpi.com Its distribution spans several genera, with notable concentrations in species used in traditional medicine.
The primary and most well-known source of coronaridine is Tabernanthe iboga, a plant native to West Africa. nih.govwhiterose.ac.uk It is also found in other related species such as Tabernaemontana divaricata (for which it was named, under the obsolete synonym Ervatamia coronaria), Voacanga africana, and various other Tabernaemontana species. nih.govwikipedia.orgresearchgate.net
Recent analytical studies have also confirmed the presence of (-)-coronaridine in Catharanthus roseus, a widely cultivated medicinal plant. nih.govresearchgate.netresearchgate.net In C. roseus, coronaridine is detected in seedlings, with its abundance peaking at 3-4 weeks after sowing and then gradually decreasing as the plant matures. nih.govresearchgate.net Its presence in C. roseus is significant as it suggests that the biosynthetic machinery for iboga-type alkaloids is more widespread than previously thought.
The occurrence of coronaridine and its derivatives has also been reported in Tabernaemontana catharinensis and Tabernaemontana peduncularis. mdpi.comthieme-connect.com The presence of this alkaloid across these diverse genera underscores its ecological or physiological importance within this plant family.
Prevalence in Apocynaceae Family Species
The Apocynaceae family is a significant source of a diverse array of alkaloids, including the iboga-type, to which coronaridine belongs. nih.govresearchgate.net These compounds are of interest for their complex chemical structures and potential biological activities.
Occurrence in Tabernanthe iboga and Tabernaemontana Species
Coronaridine is a well-documented constituent of Tabernanthe iboga, a shrub native to Central Africa. nih.govwikipedia.org It is also found in numerous species of the Tabernaemontana genus, which is distributed throughout the tropical regions of the world. ebi.ac.uknih.gov In fact, coronaridine is considered a chemotaxonomic marker for the Tabernaemontana genus due to its widespread presence across more than 50 species within this group. ebi.ac.uk Research has identified coronaridine in the root and stem bark of various Tabernaemontana species, including T. alba, T. amygdalifolia, T. arborea, and T. donnell-smithii. sci-hub.se The presence of coronaridine, alongside other related iboga alkaloids like ibogamine (B1202276), voacangine (B1217894), and ibogaine (B1199331), highlights the close phytochemical relationship between the Tabernanthe and Tabernaemontana genera. sci-hub.se
Detection and Accumulation in Catharanthus roseus
Recent analytical studies have confirmed the presence of coronaridine in Catharanthus roseus, another member of the Apocynaceae family. nih.govnih.gov While previously known for producing other alkaloids like vinblastine (B1199706) and vincristine, the detection of coronaridine in C. roseus has opened new avenues for research. nih.gov Detailed analysis has shown that coronaridine is present in the seedlings of C. roseus from germination up to eight weeks after sowing. nih.govresearchgate.net The highest concentration of coronaridine is observed in young plants, specifically between the third and fourth weeks after sowing. nih.govresearchgate.net As the plant matures and enters the flowering and seed formation stages, the concentration of coronaridine gradually decreases and eventually becomes undetectable. nih.govresearchgate.net The isomer of coronaridine found in C. roseus is the same (–)-coronaridine as that found in T. iboga. nih.govresearchgate.net
Influence of Environmental Factors on Coronaridine Accumulation in Botanical Sources
The production and accumulation of secondary metabolites in plants, including alkaloids like coronaridine, are significantly influenced by various environmental factors. d-nb.infojuniperpublishers.commaxapress.commdpi.com These factors can include temperature, light, water availability, and soil conditions. maxapress.commdpi.com
Research on Catharanthus roseus has demonstrated a clear link between temperature and coronaridine accumulation. nih.gov Cultivating C. roseus at a higher temperature of 35°C resulted in a more than tenfold increase in coronaridine content compared to plants grown at the standard temperature of 25°C. nih.govresearchgate.net This suggests that temperature can be a critical factor in optimizing the production of this alkaloid in controlled environments. While specific studies on the environmental influence on coronaridine in Tabernanthe iboga and Tabernaemontana species are less detailed, the general principles of environmental impact on secondary metabolite production are expected to apply.
Table 1: Coronaridine Content in Catharanthus roseus at Different Growth Stages and Temperatures
| Growth Stage (Weeks after Sowing) | Cultivation Temperature (°C) | Coronaridine Content (µg g⁻¹ F.W.) |
|---|---|---|
| 3 | 35 | 580 |
| 4 | 25 | 30 |
| 4 | 35 | 320 |
| 9 | 35 | ~40 |
Data sourced from studies on coronaridine accumulation in C. roseus. nih.gov
Ethnobotanical Research and Traditional Applications Context
The study of traditional medicine provides valuable insights into the historical use of plants and can guide modern phytochemical research.
Historical Documentation of Coronaridine-Containing Plants in Traditional Medicine Systems
Plants from the Tabernaemontana genus have a long history of use in various traditional medicine systems. For instance, Tabernaemontana divaricata is utilized in Chinese, Ayurvedic, and Thai traditional medicine for treating a range of ailments. ijpsonline.com The leaves and bark of Tabernaemontana catharinensis are used to prepare extracts and infusions for their anti-inflammatory and antinociceptive effects. researchgate.net Similarly, Voacanga foetida, another Apocynaceae species containing coronaridine, is used in the ethnomedicine of Lombok for treating wounds, itches, and swellings. uow.edu.au The use of these plants in traditional practices often points to the presence of bioactive compounds. researchgate.netnih.gov
Linkages Between Traditional Uses and Modern Phytochemical Research Endeavors
The ethnobotanical use of plants has frequently served as a starting point for modern scientific investigation into their chemical constituents and pharmacological properties. nih.gov The documented traditional uses of Tabernaemontana species for conditions like pain and inflammation have led researchers to investigate their chemical makeup. informaticsjournals.co.in This research has resulted in the isolation and identification of numerous alkaloids, including coronaridine. researchgate.netinformaticsjournals.co.in The discovery of coronaridine's presence in these traditionally used plants provides a scientific basis for their historical applications and fuels further research into the potential activities of this specific compound. researchgate.net The anti-addictive properties attributed to ibogaine, a related alkaloid from T. iboga, have also spurred research into other iboga-type alkaloids like coronaridine found in various Tabernaemontana species, positioning them as potential alternative sources for these compounds. nih.govsci-hub.se
Synthetic and Semisynthetic Strategies for Coronaridine and Its Congeners
Total Synthesis Approaches
The complete synthesis of coronaridine from basic chemical building blocks, known as total synthesis, presents a formidable challenge to organic chemists. This endeavor has spurred the development of innovative and efficient synthetic methodologies.
Development of Enantioselective Total Synthesis Methodologies
A critical aspect of synthesizing biologically active molecules like coronaridine is controlling their three-dimensional arrangement, or stereochemistry. Enantioselective synthesis aims to produce a single enantiomer, the non-superimposable mirror image form of a molecule, which often exhibits distinct biological activities.
While the neurobiological effects of ibogaine (B1199331), a related alkaloid, are well-documented, a scalable and enantioselective total synthesis for it remains an area of active research. nih.gov This challenge extends to coronaridine and other iboga alkaloids. nih.gov Early work in this area involved the condensation of indoloazepines with specific aldehydes to create tetracyclic intermediates. researchgate.net These intermediates could then be converted to (–)-coronaridine. researchgate.net The use of a chiral auxiliary, a temporary chemical entity that directs the stereochemical outcome of a reaction, was crucial in these syntheses, with one particular ferrocene-based auxiliary achieving over 99% enantiomeric excess for a key intermediate. researchgate.net
More recent strategies have focused on different approaches. One such method involves a catalytic asymmetric Michael/aldol reaction to construct a chiral aza-[3.3.1]-bridged bicyclic framework in the initial stages of the synthesis. researchgate.net This is followed by a late-stage ring reorganization from the [3.3.1] to a [2.2.2]-bicyclic system, a pathway that is the reverse of the proposed biosynthetic route. researchgate.net Another innovative approach utilizes a chiral phosphoric acid-catalyzed enantioselective Pictet-Spengler condensation/lactamization cascade reaction, which has been successfully applied to the asymmetric total synthesis of the iboga-type indole (B1671886) alkaloid (+)-tabertinggine. researchgate.net
Strategic Use of Photoredox Catalysis in Coronaridine Total Synthesis
Photoredox catalysis, a technique that uses visible light to drive chemical reactions, has emerged as a powerful tool in organic synthesis. nih.govacs.orgacs.orgnih.gov Its application to the synthesis of complex natural products like coronaridine has enabled milder and more selective chemical transformations. nih.govacs.orgacs.orgnih.gov
While the use of photoredox catalysis in natural product synthesis has been somewhat limited, it has proven particularly effective for the modification of alkaloids containing amine functional groups. acs.orgacs.org The controlled single-electron oxidation of these amines allows for a wide range of chemical modifications. acs.orgacs.org
A notable application of this technology is in the fragmentation of catharanthine (B190766), a related alkaloid. nih.gov Researchers have demonstrated that the photoredox-mediated fragmentation of catharanthine can be used to generate key intermediates for the synthesis of other alkaloids, including (+)-coronaridine. nih.gov This approach has led to the development of a highly efficient semisynthesis of (+)-coronaridine from (+)-catharanthine. nih.govacs.org
Design of Key Intermediates and Reaction Pathways in De Novo Synthesis
The de novo synthesis of coronaridine, meaning "from the beginning," relies on the strategic design of key chemical building blocks and reaction sequences. A common precursor in the biosynthesis of many indole alkaloids, including those of the iboga type, is dehydrosecodine. researchgate.netacs.orgnih.gov This highly reactive intermediate can undergo cycloaddition reactions to form the characteristic multi-ring structures of these alkaloids. researchgate.netacs.orgnih.gov
One synthetic strategy mimics a proposed biosynthetic pathway by employing a radical addition sequence to form a crucial six-membered ring. nih.gov This involves the use of a β-keto ester intermediate that is selectively oxidized to generate an α-keto radical. nih.gov A subsequent series of cyclization reactions then leads to the desired core structure. nih.gov
Another approach involves the synthesis of a key intermediate through an intermolecular radical conjugate addition, where photoredox catalysis plays a determining role in the success of this transformation. acs.org The strategic design of these intermediates and reaction pathways is essential for achieving efficient and selective total syntheses of coronaridine and its analogs.
Semisynthetic Derivatization from Natural Precursors
Semisynthesis, which starts from a naturally occurring compound and modifies it chemically, offers a more direct route to coronaridine and its congeners compared to total synthesis.
Conversion Strategies from Catharanthine and Related Alkaloids
Catharanthine, an abundant and structurally related alkaloid, is an ideal starting material for the semisynthesis of coronaridine. acs.org While catharanthine itself has limited biological activity, its unique ability to undergo fragmentation of its C16–C21 bond has been widely exploited in synthetic chemistry. acs.orgacs.org
The biosynthesis of (−)-coronaridine in plants like Tabernanthe iboga also provides insights into potential conversion strategies. mpg.debiorxiv.org Enzymes such as coronaridine synthase (TiCorS) play a key role in the cyclization of a precursor to form the coronaridine scaffold. acs.orgnih.govbiorxiv.org
Production of Coronaridine Congeners for Research Purposes
The ability to synthesize coronaridine congeners, which are structurally similar compounds, is crucial for research into their pharmacological properties. nih.govebi.ac.uknih.govcardiff.ac.uk By making small modifications to the coronaridine structure, scientists can investigate how these changes affect its biological activity.
One important congener is 18-methoxycoronaridine (18-MC). nih.gov Synthetic methods have been developed to produce this and other derivatives, such as ether and ester derivatives of albifloranine, for evaluation as potential therapeutic agents. researchgate.net The synthesis of these congeners often follows similar strategies to those used for coronaridine itself, involving the derivatization of key intermediates or the direct modification of the coronaridine molecule. researchgate.netnih.gov
The production of these congeners allows for structure-activity relationship studies, which are essential for understanding how the chemical structure of a molecule relates to its biological function and for the development of new and improved therapeutic compounds. nih.gov
Chemical Modification and Scaffold Diversification
The inherent biological activities of coronaridine, coupled with a desire to mitigate potential side effects and enhance therapeutic indices, have spurred extensive research into its chemical modification. Scientists have employed a range of synthetic and semisynthetic strategies to alter the coronaridine scaffold, leading to the creation of diverse analogs with fine-tuned properties. These efforts are largely centered on understanding the structure-activity relationships (SAR) that govern the molecule's interactions with biological targets.
Rational Design and Synthesis of Coronaridine Derivatives
The rational design of coronaridine derivatives involves the targeted modification of its chemical structure to improve efficacy or alter its biological activity profile. nih.govasm.org Key areas of the coronaridine molecule have been identified as amenable to chemical alteration, including the indole ring, the isoquinuclidine core, and the methoxycarbonyl group at the C18 position. smolecule.comescholarship.org
One of the most significant modifications has been at the C18 position. Recognizing that the parent compound, ibogaine, has limiting side effects, researchers developed an 18-methoxylated analog of coronaridine (18-methoxycoronaridine or 18-MC). asm.org This modification was designed to retain the desired pharmacological activities while reducing adverse effects. nih.govasm.org The synthesis of 18-MC and its congeners, such as 18-hydroxycoronaridine (albifloranine), has been a major focus. researchgate.net Further derivatives have been created by varying the C18 substituent, including the development of methoxyethyl (ME-18-MC) and methylamino (18-MAC) congeners, which have shown enhanced potency or efficacy. wikipedia.org
Other synthetic strategies include:
Oxidation and Reduction: The coronaridine structure can be modified through oxidation to form a hydroxyindolenine or through reduction reactions using agents like lithium aluminum hydride or sodium borohydride, which can alter biological activity. smolecule.com
Substitution: The introduction of different functional groups allows for the creation of derivatives with unique properties. smolecule.com For instance, late-stage functionalization of the indole ring system has provided access to a variety of analogs. escholarship.org
Semisynthesis from Natural Precursors: A common and efficient strategy involves using readily available, structurally related alkaloids as starting materials. (+)-Catharanthine, an abundant natural product, has been identified as an ideal entry point for the synthesis of coronaridine and its analogs. acs.orgnih.gov Photoredox catalysis, a method using visible light, has enabled the high-yield conversion of (+)-catharanthine to (+)-coronaridine. acs.orgnih.gov This approach allows for the rapid generation of different alkaloid scaffolds from a common intermediate. acs.org
These rational design approaches are often guided by computational and in silico studies to predict how structural changes will affect the molecule's interaction with specific biological targets, such as receptors or enzymes. depositolegale.itunifi.it
Exploration of Structural Analogs for Enhanced Biological Profiling
The synthesis of coronaridine analogs is intrinsically linked to their biological evaluation to establish a comprehensive structure-activity relationship (SAR). By systematically altering the scaffold and testing the resulting derivatives, researchers can identify which molecular features are crucial for a desired biological effect.
A significant area of investigation has been the interaction of coronaridine congeners with nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α3β4 subtype, which is believed to be a key mechanism behind the anti-addictive properties of some derivatives. researchgate.netnih.gov Studies have evaluated a range of analogs, including ibogamine (B1202276), catharanthine, ibogaine, voacangine (B1217894), and various C18-substituted coronaridine derivatives, to determine their potency as nAChR inhibitors. nih.gov
Key findings from biological profiling studies include:
C18-Substituted Analogs: The synthetic analog 18-methoxycoronaridine (18-MC) was found to be more effective than coronaridine in certain biological assays, such as against Leishmania amazonensis. nih.govasm.org Further derivatives like ME-18-MC and 18-MAC have also been developed and shown to be potent α3β4 nAChR antagonists. wikipedia.org
SAR at Nicotinic Receptors: A study of 15 congeners with variations at the methoxycarbonyl and C-18 positions revealed that their activity at α3β4 nAChRs correlated with their in vivo anti-addictive properties. researchgate.net A strong correlation was found between the inhibitory potency (IC50) of these congeners and their polar surface area, indicating its importance for activity. nih.gov
Cytotoxic and Anti-proliferative Activity: Coronaridine and its derivatives have been evaluated for their potential as anticancer agents. Coronaridine has shown cytotoxic effects against various cancer cell lines, such as human laryngeal carcinoma (Hep-2) cells. smolecule.com It has also been found to inhibit the Wnt signaling pathway, a critical pathway in some cancers, by reducing β-catenin mRNA expression. ebi.ac.uk
The table below summarizes the biological activity of coronaridine and several of its key analogs against various targets.
| Compound/Analog | Target/Activity | Measurement | Result | Citation(s) |
| (-)-Coronaridine | Leishmania amazonensis (amastigotes) | IC90 | 22 µg/ml | nih.gov |
| (±)-18-Methoxycoronaridine (18-MC) | Leishmania amazonensis (amastigotes) | IC90 | 16 µg/ml | nih.gov |
| (-)-Coronaridine | Human laryngeal carcinoma (Hep-2) | IC50 | 54.47 µg/mL | ebi.ac.uk |
| Voacangine | Human laryngeal carcinoma (Hep-2) | IC50 | 159.33 µg/mL | ebi.ac.uk |
| (-)-Ibogamine | Human α3β4 nAChRs | IC50 | 0.62 µM | nih.gov |
| (+)-Catharanthine | Human α3β4 nAChRs | IC50 | 0.68 µM | nih.gov |
| (-)-Ibogaine | Human α3β4 nAChRs | IC50 | 0.95 µM | nih.gov |
| (±)-18-Methoxycoronaridine (18-MC) | Human α3β4 nAChRs | IC50 | 1.47 µM | nih.gov |
| (-)-Voacangine | Human α3β4 nAChRs | IC50 | 2.28 µM | nih.gov |
| (±)-18-Hydroxycoronaridine | Human α3β4 nAChRs | IC50 | 2.81 µM | nih.gov |
This systematic exploration allows for the fine-tuning of the coronaridine scaffold to develop leads with enhanced potency and selectivity for specific therapeutic applications. nih.gov
Methodologies for Stereochemical Control in Derivative Synthesis
The complex, three-dimensional structure of coronaridine features multiple stereocenters, making stereochemical control a critical aspect of its synthesis and modification. The biological activity of iboga alkaloids is often highly dependent on their specific stereochemistry. nih.gov For example, nature produces enantiomers of related alkaloids, such as (+)-catharanthine and (-)-coronaridine, from the same biosynthetic precursors, highlighting the importance of stereoisomerism. nih.govnih.gov
Several strategies have been developed to control the stereochemical outcome during the synthesis of coronaridine and its derivatives:
Chiral Auxiliaries: One effective method for achieving enantioselective synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic sequence to direct the stereochemical course of a reaction. researchgate.net For instance, the condensation of indoloazepines bearing chiral N-substituents, such as 1-(R)-naphthyl-α-ethyl or ferrocene-based auxiliaries, with aldehyde partners has been used to diastereoselectively produce tetracyclic intermediates. researchgate.net These intermediates can then be converted to enantiomerically pure (-)-coronaridine or (-)-18-methoxycoronaridine after the auxiliary is removed. The 2,3-(R)-ferroceno-6,6-dimethyl-1-(S)-cyclohexyl chiral auxiliary proved highly effective, yielding a key intermediate with greater than 99% enantiomeric excess (ee). researchgate.net
Asymmetric Catalysis: The use of chiral catalysts to favor the formation of one enantiomer over another is a powerful tool in modern organic synthesis. nih.gov A catalytic asymmetric Michael/aldol reaction has been employed at an early stage to construct a chiral aza-[3.3.1]-bridged bicyclic framework, which serves as a key building block for the iboga skeleton. researchgate.net
Substrate-Controlled Reactions: The inherent stereochemistry of a substrate can be used to direct the formation of new stereocenters. For example, a transannular Pictet-Spengler reaction's stereochemical outcome is dictated by the configuration at the C14 position of the starting material. acs.org Similarly, asymmetric Diels-Alder reactions have been used to construct the isoquinuclidine core with high stereocontrol. nih.gov
Photoredox Catalysis: In addition to its utility in forming the coronaridine skeleton, photoredox catalysis can also influence stereoselectivity. The light-mediated fragmentation of (+)-catharanthine, followed by trapping of the resulting radical cation, can proceed stereoselectively to provide intermediates for coronaridine synthesis. acs.orgnih.gov
These methodologies are crucial for producing specific stereoisomers of coronaridine derivatives, enabling a precise evaluation of how the three-dimensional arrangement of atoms influences biological activity. researchgate.net
Molecular Mechanisms of Action in Preclinical Biological Systems
Receptor Binding and Modulation Studies
Coronaridine's interactions with several major neurotransmitter receptor systems have been characterized, highlighting its multi-target nature.
Characterization of Opioid Receptor (μ, δ, κ) Interactions
Studies have shown that coronaridine binds to all three major subtypes of opioid receptors. wikipedia.org Radioligand binding assays have determined its affinity (Kᵢ) for the mu (μ), delta (δ), and kappa (κ) opioid receptors. The compound displays the highest affinity for the μ-opioid receptor, followed by the κ- and δ-opioid receptors. wikipedia.org
Table 1: Opioid Receptor Binding Affinity of Coronaridine
| Receptor Subtype | Binding Affinity (Kᵢ) |
|---|---|
| μ-opioid | 2.0 μM |
| κ-opioid | 4.3 μM |
| δ-opioid | 8.1 μM |
Data sourced from preclinical binding assays. wikipedia.org
Investigation of N-Methyl-D-aspartate (NMDA) Receptor Antagonism
Coronaridine has been identified as an antagonist of the N-Methyl-D-aspartate (NMDA) receptor. wikipedia.org Its binding affinity for this receptor has been quantified, indicating a direct interaction. This antagonistic activity at the NMDA receptor is a significant component of its molecular action profile. wikipedia.org
Table 2: NMDA Receptor Binding Affinity of Coronaridine
| Receptor | Binding Affinity (Kᵢ) |
|---|---|
| NMDA | 6.24 μM |
Data sourced from preclinical binding assays. wikipedia.org
Analysis of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Subtype Selectivity
α3β4 nAChR Modulation
The α3β4 nAChR subtype has been identified as a primary target for coronaridine congeners. researchgate.net Studies indicate that these compounds act as noncompetitive inhibitors at human (h) α3β4 nAChRs. unifi.it The mechanism of inhibition involves interaction with a luminal binding site, which is also recognized by the drug bupropion. researchgate.netnih.gov This interaction is thought to be central to the anti-addictive properties observed with this class of compounds. researchgate.net While specific IC₅₀ values for coronaridine at this subtype are not consistently reported, the inhibitory potency of its broader congener class, which includes molecules like (-)-ibogamine and (+)-catharanthine, has been established, with IC₅₀ values in the low micromolar range. unifi.it
α9α10 nAChR and α4β2 nAChR Interactions
Further research has revealed that coronaridine congeners also inhibit other nAChR subtypes, including α9α10 and α4β2. wikipedia.orgnih.gov Electrophysiological studies on coronaridine congeners, such as (±)-18-methoxycoronaridine (18-MC) and (+)-catharanthine, show they competitively inhibit α9α10 nAChRs with a potency that is higher than their activity at α3β4 and α4β2 subtypes. nih.gov The involvement of α9α10 nAChRs, which are expressed on various immune cells and in the cochlea, points to additional mechanisms underlying the compound's effects. unifi.it
Interaction with the α4β2 subtype has also been characterized, primarily through studies of coronaridine's structural analogs. For example, while the congener (-)-ibogaine inhibits both α3β4 and α4β2 subtypes, others like (±)-18-MC show more selectivity for α3β4. nih.gov The inhibitory activity of various congeners on human α4β2 receptors has been quantified, confirming that this receptor is a target for this alkaloid family. nih.gov
Enzyme Inhibition and Activation Profiling
In addition to receptor modulation, coronaridine directly affects the activity of certain enzymes.
Preclinical bioassays have identified coronaridine as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. wikipedia.orgnih.gov Multiple studies have confirmed this inhibitory activity, establishing a consistent half-maximal inhibitory concentration (IC₅₀). nih.govinformaticsjournals.co.inconicet.gov.ar In contrast, coronaridine has been found to be inactive against butyrylcholinesterase (BChE), indicating selectivity in its cholinesterase inhibition profile. nih.gov
Table 3: Enzyme Inhibition Profile of Coronaridine
| Enzyme | Inhibition Potency (IC₅₀) |
|---|---|
| Acetylcholinesterase (AChE) | 8.6 μM |
| Butyrylcholinesterase (BChE) | Inactive |
Data sourced from in vitro enzyme inhibition assays. nih.govconicet.gov.ar
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
Coronaridine has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the regulation of cholinergic neurotransmission. researchgate.netnih.govmdpi.com The inhibition of these enzymes is a key strategy in managing the symptoms of neurodegenerative conditions like Alzheimer's disease. researchgate.netmdpi.com
Studies have demonstrated that coronaridine exhibits inhibitory activity against AChE. researchgate.netwikipedia.org In one study, coronaridine displayed an IC50 value of 90 µM against AChE, indicating moderate inhibitory potential when compared to the control, eserine. researchgate.net Another report cited an IC50 of 8600 nM. idrblab.net Furthermore, research has indicated that coronaridine can act as a reversible competitive inhibitor of AChE. researchgate.net
In addition to its effects on AChE, coronaridine also inhibits BuChE. researchgate.net This dual inhibition is considered a valuable therapeutic approach for Alzheimer's disease, as BuChE can compensate for AChE activity in the brain. mdpi.com One study reported comparable inhibitory activity of coronaridine against both AChE and BuChE. researchgate.net
Table 1: Cholinesterase Inhibitory Activity of Coronaridine
| Enzyme | IC50 Value | Type of Inhibition |
| Acetylcholinesterase (AChE) | 90 µM / 8600 nM | Reversible Competitive |
| Butyrylcholinesterase (BuChE) | Comparable to AChE | - |
Other Enzymatic Targets and Metabolic Pathway Effects
Beyond its impact on cholinesterases, coronaridine interacts with other enzymatic systems and metabolic pathways. It has been shown to inhibit the Wnt signaling pathway by reducing the expression of β-catenin. medchemexpress.com This pathway is crucial for cell proliferation and differentiation, and its dysregulation is implicated in various diseases, including cancer. Coronaridine was found to be effective against Wnt-dependent cancer cell lines with IC50 values of 10.4 µM for SW480, 11.6 µM for HCT116, and 24.4 µM for DLD1 cells. medchemexpress.com
Furthermore, research into the biosynthesis of iboga alkaloids has identified enzymes that act on coronaridine. Specifically, cytochrome P450 (I10H) and O-methyltransferase (N10OMT) are essential for the biosynthesis of other iboga alkaloids from coronaridine. nih.govresearchgate.net Another enzyme, coronaridine synthase (CorS), is involved in the formation of (-)-coronaridine. researchgate.netpnas.org
Ion Channel Modulation and Electrophysiological Studies
CaV2.2 Channel Inhibition and GABAA Receptor Potentiation
Coronaridine and its congeners have been shown to inhibit CaV2.2 channels, which are high voltage-activated calcium channels. wikipedia.orgresearchgate.net This inhibition is a potential mechanism for its observed anti-neuropathic pain effects. researchgate.netacs.org
In addition to ion channel inhibition, coronaridine potentiates the activity of GABA A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. wikipedia.orgresearchgate.net This potentiation occurs in a benzodiazepine-insensitive manner, suggesting a distinct allosteric binding site. researchgate.netcardiff.ac.uk The potentiation of GABA A receptors is believed to contribute to the sedative and anxiolytic-like activities observed with coronaridine congeners. researchgate.netcardiff.ac.uk Studies have shown that these effects are mediated by an increase in the GABA A receptor's affinity for GABA. researchgate.net Furthermore, the potentiation of GABA-activated currents by coronaridine congeners is concentration-dependent and varies with the GABA A receptor subtype. medchemexpress.comunifi.it
Cellular and Subcellular Level Investigations (In Vitro and Non-Human In Vivo)
Induction of Apoptosis in Neoplastic Cell Lines
A significant area of research has focused on the cytotoxic effects of coronaridine on cancer cells, specifically its ability to induce apoptosis, or programmed cell death. scielo.brscielo.br The induction of apoptosis is a key mechanism of action for many anticancer drugs. scielo.brfrontiersin.org
Studies have demonstrated that coronaridine induces apoptosis in various cancer cell lines. In a study using the human laryngeal epithelial carcinoma cell line (Hep-2), coronaridine was shown to induce apoptosis even at high concentrations. scielo.brscielo.br It exhibited greater cytotoxic activity against Hep-2 cells (IC50 = 54.47 µg/mL) compared to other tested alkaloids like voacangine (B1217894) and heyneanine. scielo.brresearchgate.net Importantly, the study also found that coronaridine did not cause significant damage to the cell membrane and induced minimal DNA damage in the Hep-2 tumor cell line. scielo.brscielo.br
Coronaridine also induced apoptosis in the normal mouse embryo fibroblast cell line (3T3), indicating that its cytotoxic activity is not specific to tumor cells. scielo.brresearchgate.net
Table 2: Cytotoxic Activity of Coronaridine and Other Alkaloids on Hep-2 Cell Line
| Compound | IC50 (µg/mL) |
| Coronaridine | 54.47 |
| Voacangine | 159.33 |
| Heyneanine | 689.45 |
Effects on DNA Integrity and Cell Membrane Homeostasis
In preclinical studies, the effects of coronaridine on DNA integrity and cell membrane homeostasis have been primarily inferred from its cytotoxic and protective roles in various biological systems. Research indicates that coronaridine exhibits selective cytotoxic effects against certain cell lines, such as Chinese hamster V79 cells. ijpsonline.com This cytotoxicity suggests a potential interaction with fundamental cellular processes, which may include the disruption of DNA integrity or membrane homeostasis, common mechanisms for anticancer agents. nih.gov
In the context of plant biology, the production of coronaridine appears to be part of a defense mechanism against environmental stressors that threaten cellular integrity. Studies on the medicinal plant Catharanthus roseus have shown that exposure to heavy metals like cadmium, which induces oxidative stress and can lead to lipid peroxidation and membrane damage, results in elevated levels of various alkaloids, including coronaridine. researchgate.netfrontiersin.org These metabolites are believed to help the plant overcome oxidative stress and maintain membrane integrity. researchgate.net Similarly, extracts from Tabernaemontana divaricata, a known source of coronaridine, have demonstrated hepatoprotective effects against carcinogen-induced damage in animal models. ijpsonline.com These effects were observed through the restoration of liver marker enzymes and indicators of cellular damage, suggesting a role in preserving the functional integrity of the cell membrane. ijpsonline.com
Modulation of Intracellular Signaling Pathways (e.g., Wnt pathway, β-catenin expression)
Coronaridine has been identified as a modulator of the Wnt/β-catenin signaling pathway, a critical cascade involved in embryonic development, tissue homeostasis, and tumorigenesis. researchgate.netnih.gov The central mediator of the canonical Wnt pathway is the protein β-catenin. nih.govglpbio.com In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for degradation and keeping its cytoplasmic and nuclear levels low. nih.gov
Preclinical research has demonstrated that coronaridine inhibits the Wnt signaling pathway. researchgate.netglpbio.commedchemexpress.com A key study involving activity-guided fractionation of an extract from Tabernaemontana divaricata identified coronaridine as a potent inhibitor of TCF/β-catenin activity in SW480 human colon cancer cells. researchgate.net The mechanism of action was further elucidated, revealing that coronaridine's effect was not due to the promotion of proteasomal degradation of the β-catenin protein. researchgate.net Instead, treatment with coronaridine led to a significant decrease in the messenger RNA (mRNA) levels of β-catenin. researchgate.net This suggests that coronaridine exerts its inhibitory effect on the Wnt pathway primarily by downregulating the transcription of the β-catenin gene. researchgate.net
The table below summarizes the inhibitory activity of coronaridine and related alkaloids isolated from Tabernaemontana divaricata on TCF/β-catenin signaling.
| Compound | IC₅₀ (μM) for TCF/β-catenin Inhibition | Source Cell Line |
| Coronaridine | 5.8 | SW480 |
| Voacangine | 11.5 | SW480 |
| Isovoacangine | 6.0 | SW480 |
| Coronaridine hydroxyindolenine | 7.3 | SW480 |
| Data sourced from research on human colon cancer cells. researchgate.net |
Neurochemical Effects on Monoamine Transmission
Coronaridine and its synthetic derivatives, known as congeners, have been shown to modulate monoaminergic neurotransmission, which involves key neurotransmitters like dopamine (B1211576) and serotonin (B10506). patsnap.comacs.org These systems are crucial for regulating mood, behavior, and motor function. frontiersin.org The primary mechanism of monoaminergic signaling involves the release of neurotransmitters into the synaptic gap, binding to postsynaptic receptors, and subsequent reuptake into the presynaptic neuron by specific transporter proteins. open.edu
Studies on coronaridine congeners, such as 18-methoxycoronaridine (18-MC), indicate they can influence the levels of monoamines and their metabolites in the brain. patsnap.com For instance, while the convulsant agent pentylenetetrazole (PTZ) was found to increase dopamine metabolites and serotonin content in the hippocampus, treatment with coronaridine congeners blunted this effect, suggesting a modulatory role on monoamine systems rather than a direct potentiation. patsnap.com
Further research using ex vivo fast-scan cyclic voltammetry in the nucleus accumbens of mice has revealed differential effects of coronaridine congeners on dopamine transmission. acs.org Catharanthine (B190766) was observed to slow the reuptake of dopamine, an effect likely mediated through the inhibition of the dopamine transporter (DAT). acs.org In contrast, 18-MC has been reported to decrease extracellular dopamine levels, which may be related to a different selectivity profile for monoamine transporters. acs.org The broader family of iboga alkaloids, to which coronaridine belongs, is known to interact with multiple monoamine transporters. biorxiv.org For example, noribogaine (B1226712), a metabolite of the related alkaloid ibogaine (B1199331), demonstrates dual inhibitory action on both the vesicular monoamine transporter 2 (VMAT2) and the serotonin transporter (SERT). biorxiv.org VMAT2 is responsible for packaging monoamines into synaptic vesicles for release. biorxiv.org This multi-target engagement provides a framework for understanding the complex neurochemical effects of coronaridine on monoamine transmission. biorxiv.org
The table below summarizes the observed effects of coronaridine and its congeners on components of the monoaminergic system.
| Compound/Class | Target/System | Observed Effect in Preclinical Models |
| Coronaridine Congeners (e.g., 18-MC) | Dopamine & Serotonin Systems | Blunted PTZ-induced increases in dopamine metabolites and serotonin content. patsnap.com |
| Catharanthine | Dopamine Transporter (DAT) | Inhibited dopamine reuptake. acs.org |
| 18-Methoxycoronaridine (18-MC) | Extracellular Dopamine | Reduced levels. acs.org |
| Iboga Alkaloids (general class) | Vesicular Monoamine Transporter 2 (VMAT2) & Serotonin Transporter (SERT) | Noribogaine (related metabolite) inhibits both transporters. biorxiv.org |
Pharmacological Potential in Preclinical Models Non Human
Anti-Addictive Properties in Animal Models
Coronaridine and its synthetic derivatives have demonstrated notable efficacy in animal models of addiction, suggesting a potential role in the management of substance use disorders.
Preclinical studies have consistently shown that coronaridine can decrease the self-administration of various substances of abuse in laboratory animals. nih.gov Both the naturally occurring (R)- and (S)-coronaridine have been found to reduce the intake of cocaine and morphine in animal subjects. ebi.ac.ukwikipedia.org This effect is analogous to that observed with the related, more extensively studied iboga alkaloid, ibogaine (B1199331). nih.gov
A synthetic analog of coronaridine, 18-methoxycoronaridine (18-MC), has also been a major focus of anti-addiction research. In animal models, 18-MC has proven effective at diminishing the self-administration of a wide array of addictive substances, including morphine, cocaine, methamphetamine, nicotine, and ethanol. wikipedia.orgtci-thaijo.orgtci-thaijo.org Research also indicates that coronaridine congeners can attenuate fentanyl-seeking behavior in mice after a period of forced abstinence. researchgate.net
The anti-addictive actions of coronaridine and its congeners are believed to be mediated through their interaction with key neurotransmitter systems involved in the brain's reward circuitry. A primary proposed mechanism is the modulation of the dopaminergic mesolimbic pathway. tci-thaijo.orgtci-thaijo.org This is thought to occur through the inhibition of α3β4 nicotinic acetylcholine (B1216132) receptors (nAChRs), which are expressed in the habenulo-interpeduncular pathway. tci-thaijo.orgtci-thaijo.orgnih.gov By blocking these receptors, coronaridine congeners can influence the dopamine (B1211576) system, which plays a crucial role in drug reinforcement and craving. nih.govtaylorandfrancis.com
Further research has elucidated that coronaridine interacts with multiple molecular targets. It has been reported to bind to μ-opioid, δ-opioid, and κ-opioid receptors. wikipedia.org Additionally, it functions as an N-methyl-D-aspartate (NMDA) receptor antagonist. wikipedia.org This multi-target profile likely contributes to its broad efficacy in reducing the self-administration of different classes of abused drugs.
Reduction of Substance Self-Administration Behavior
Anticancer Research Applications
Coronaridine has been investigated for its potential as an antineoplastic agent, with studies focusing on its ability to kill cancer cells and the mechanisms underlying this activity.
Coronaridine has demonstrated cytotoxic (cell-killing) effects against several cancer cell lines in vitro. smolecule.com In one study, it was screened against HeLa (human cervix tumor), 3T3 (normal mouse embryo fibroblasts), Hep-2 (human laryngeal epithelial carcinoma), and B-16 (murine skin) cell lines. scielo.brnih.govnih.gov It exhibited its greatest cytotoxic activity against the Hep-2 laryngeal carcinoma cell line, with a reported IC50 value of 54.47 µg/mL. scielo.brnih.govnih.govscielo.brresearchgate.net In comparison, other alkaloids tested, voacangine (B1217894) and heyneanine, showed lower cytotoxicity in this cell line. scielo.brnih.govscielo.br Coronaridine also demonstrated cytotoxic effects against Sarcoma 180 and Chinese hamster V79 cells. ingentaconnect.com
Cytotoxic Activity of Coronaridine and Related Alkaloids
| Compound | Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| Coronaridine | Hep-2 (human laryngeal carcinoma) | 54.47 |
| Voacangine | Hep-2 (human laryngeal carcinoma) | 159.33 |
| Heyneanine | Hep-2 (human laryngeal carcinoma) | 689.45 |
| Coronaridine | 3T3 (normal mouse embryo fibroblasts) | 89.28 |
The primary mechanism by which coronaridine exerts its cytotoxic effects appears to be the induction of apoptosis, or programmed cell death. smolecule.com Studies have shown that coronaridine induces apoptosis in both Hep-2 tumor cells and normal 3T3 cells. scielo.brnih.govnih.govscielo.br This ability to trigger apoptosis is a key characteristic of many antineoplastic drugs. scielo.brnih.gov
Investigations into its mode of action revealed that while inducing apoptosis, coronaridine causes minimal DNA damage in the Hep-2 tumor cell line and does not appear to damage the cell's plasma membrane. scielo.brnih.govscielo.br One study has suggested that coronaridine may inhibit the Wnt signaling pathway by reducing the mRNA expression of β-catenin, a key component of this pathway, which is often dysregulated in cancer. ebi.ac.uk
Cytotoxic Activity Against Various Cancer Cell Lines
Antiparasitic and Antimicrobial Investigations
Beyond its anti-addictive and anticancer potential, coronaridine has been evaluated for its activity against various pathogens, including parasites and microbes. nih.govontosight.ai
Research has demonstrated that coronaridine possesses potent antileishmanial activity. nih.govebi.ac.uk It is effective against Leishmania amazonensis, a parasite that causes cutaneous leishmaniasis. nih.govnih.gov Coronaridine inhibits the growth of both the promastigote and intracellular amastigote stages of the parasite. nih.govnih.govasm.org The mechanism for this antiparasitic action involves inducing pronounced alterations in the parasite's mitochondria. ebi.ac.uknih.gov Studies have reported a 70% to 87% inhibition of amastigote survival at concentrations between 10 and 20 μg/ml. nih.gov
Coronaridine has also been investigated for broader antimicrobial properties. ingentaconnect.comontosight.ai It has shown antifungal activity, with one study highlighting its effect against Penicillium chrysogenum. ingentaconnect.com While some indole (B1671886) alkaloids have shown antibacterial effects, the activity of coronaridine itself against bacteria is less consistently potent compared to some of its derivatives or related compounds. ingentaconnect.commdpi.comjapsonline.com
Leishmanicidal Activity Against Protozoan Parasites
Coronaridine has shown potent activity against Leishmania amazonensis, the parasite responsible for cutaneous leishmaniasis. nih.govasm.orgnih.gov Studies using a bioassay-guided fractionation of extracts from Peschiera australis identified coronaridine as a major active component. nih.govebi.ac.uk The compound effectively inhibits the growth of both the promastigote (the motile, flagellated form in the insect vector) and the amastigote (the non-motile, intracellular form in the vertebrate host) stages of the parasite. nih.govasm.orgnih.gov
Research has demonstrated that both natural coronaridine, isolated from the plant, and its synthetic counterpart exhibit this leishmanicidal effect. nih.gov A synthetic analog, 18-methoxycoronaridine (18-MCOR), was also found to be effective, and in some measures, more so than coronaridine, particularly in killing the amastigote form within infected murine macrophages. nih.gov The mechanism of action appears to involve inducing significant structural changes in the parasite's mitochondria. nih.govasm.org Importantly, at effective concentrations, neither coronaridine nor 18-MCOR showed toxicity towards the host murine macrophages. nih.govasm.org
Table 1: Leishmanicidal Activity of Coronaridine and its Analog against L. amazonensis
| Compound | Parasite Stage | Key Finding | IC50 / IC90 | Source |
|---|---|---|---|---|
| Coronaridine | Amastigotes | 87% inhibition at 20 µg/ml | IC50: 4.7 µg/ml | nih.gov |
| Coronaridine | Amastigotes | 87% inhibition at 20 µg/ml | IC90: 22 µg/ml | nih.govasm.org |
| 18-MCOR | Amastigotes | 92% inhibition at 20 µg/ml | IC90: 16 µg/ml | nih.govasm.org |
Broader Spectrum Antimicrobial Effects
Beyond its effects on protozoa, coronaridine has been associated with broader antimicrobial properties, including antibacterial and antifungal activities. oskar-bordeaux.frresearchgate.net Alkaloids from the Tabernaemontana genus, including coronaridine, are linked to the plant's strong antimicrobial activity. researchgate.net For instance, research on alkaloids from Asian Tabernaemontana species noted that coronaridine displayed moderate activity against Escherichia coli. oskar-bordeaux.fr Other studies have mentioned its bactericidal activities as part of a wide variety of investigated pharmacological effects. asm.org This suggests a potential for activity against a range of microbial pathogens. researchgate.net
Table 2: Reported Antimicrobial Spectrum of Coronaridine
| Activity Type | Target Organism | Source |
|---|---|---|
| Antibacterial | Escherichia coli | oskar-bordeaux.fr |
| Antibacterial | General (Bactericidal) | asm.orgresearchgate.net |
| Antifungal | General | oskar-bordeaux.fr |
Antifilarial Activity in In Vitro Models
In vitro studies have identified coronaridine as having significant activity against the filarial worm Onchocerca ochengi, a close relative of the parasite that causes human onchocerciasis (river blindness). mdpi.com When isolated from Voacanga africana, coronaridine was one of several compounds found to inhibit the motility of both the microfilariae (the larval stage) and the adult male worms in a dose-dependent manner. mdpi.com The activity against adult female worms was more moderate. mdpi.com The potent effect on the microfilariae and adult male worms highlights its potential as a lead compound for the development of new antifilarial drugs. mdpi.com
Table 3: Antifilarial Activity of Coronaridine against Onchocerca ochengi
| Worm Stage | IC50 Value (µM) | Source |
|---|---|---|
| Microfilariae | 2.49–5.49 | mdpi.com |
| Adult Males | 3.45–17.87 | mdpi.com |
Central Nervous System Activity Research
Coronaridine and its chemical relatives, known as congeners, have been investigated for their effects on the central nervous system in rodent models, revealing potential sedative, anxiolytic, antidepressant, anticonvulsant, and analgesic properties.
Sedative, Anxiolytic, and Antidepressant-like Effects
Studies in mice have shown that coronaridine congeners, such as (+)-catharanthine and (-)-18-methoxycoronaridine (18-MC), induce sedative and anxiolytic-like effects. nih.gov Sedative activity was observed in both male and female mice, confirmed through loss of righting reflex and reduced locomotor activity tests. nih.govcardiff.ac.uk At lower doses, these compounds demonstrated anxiolytic-like activity in various behavioral tests, including the elevated O-maze and light/dark transition tests. nih.govcardiff.ac.uk This effect was notable in mice under stressful conditions and could last for 24 hours. nih.govcardiff.ac.uk
The underlying mechanism for these effects appears to be a potentiation of the γ-aminobutyric acid type A (GABAA) receptor. cardiff.ac.ukresearchgate.net This action occurs through an allosteric mechanism that increases the receptor's affinity for GABA but at a site distinct from that of benzodiazepines. nih.govresearchgate.net Furthermore, antidepressant-like properties have been observed, which are linked to the inhibition of the serotonin (B10506) transporter. researchgate.net
Table 4: CNS Effects of Coronaridine Congeners in Rodent Models
| Effect | Test Model | Proposed Mechanism | Source |
|---|---|---|---|
| Sedative | Loss of Righting Reflex, Locomotor Activity | GABAA Receptor Potentiation | nih.govcardiff.ac.uk |
| Anxiolytic-like | Elevated O-Maze, Light/Dark Transition | GABAA Receptor Potentiation | nih.govcardiff.ac.uk |
| Antidepressant-like | Forced Swim Test | Serotonin Transporter Inhibition | researchgate.netresearchgate.net |
Anticonvulsant Activity and Hippocampal Mechanisms
Coronaridine congeners have demonstrated acute anticonvulsant activity in mice in a dose-dependent manner. nih.govlarvol.com This effect was studied using the pentylenetetrazole (PTZ)-induced seizure test. nih.govlarvol.com The primary mechanism behind this anticonvulsant action is the potentiation of GABAA receptors within the hippocampus. nih.govbordeaux-neurocampus.fr Electrophysiological studies on hippocampal slices confirmed that the congeners inhibit epileptiform discharges, an effect that was dependent on the presence of GABA. nih.gov While monoaminergic systems are affected by these compounds, they appear to play only a minor role in the anticonvulsive action. nih.govlarvol.com
Table 5: Anticonvulsant Activity of Coronaridine Congeners
| Activity | Test Model | Primary Mechanism | Source |
|---|
| Anticonvulsant | PTZ-induced seizures in mice | Potentiation of hippocampal GABAA receptors | nih.govlarvol.com |
Modulation of Neuropathic Pain in Rodent Models
Research has shown that coronaridine congeners can alleviate neuropathic pain in mouse models. nih.gov In a model of oxaliplatin-induced neuropathic pain, both (±)-18-methoxycoronaridine and (+)-catharanthine produced anti-neuropathic pain effects. nih.govresearchgate.net A lower dose of (+)-catharanthine was also found to decrease the progression of the pain state. nih.gov
The mechanism for this anti-neuropathic activity is likely mediated by the inhibition of specific ion channels. nih.gov Electrophysiological recordings indicate that these compounds competitively inhibit α9α10 nicotinic acetylcholine receptors (nAChRs) and also directly block voltage-gated CaV2.2 calcium channels. nih.govresearchgate.net Given the role of these channels in pain signaling, it is plausible that the observed analgesic effects are mediated through the inhibition of both peripheral and central α9α10 nAChRs and/or CaV2.2 channels. nih.gov
Table 6: Anti-Neuropathic Pain Activity of Coronaridine Congeners
| Activity | Pain Model | Proposed Molecular Targets | Source |
|---|
| Anti-neuropathic | Oxaliplatin-induced pain in mice | α9α10 nAChRs (inhibition), CaV2.2 channels (blockade) | nih.govresearchgate.net |
Anti-inflammatory Properties
Coronaridine, an iboga-type indole alkaloid, has demonstrated notable anti-inflammatory potential in a variety of non-human, preclinical models. nih.govinformaticsjournals.co.in Research has explored its effects both in vitro, in cell-based assays, and in vivo, in animal models of inflammation, revealing its capacity to modulate key inflammatory pathways and mediators. informaticsjournals.co.insci-hub.se
In Vitro Research Findings
In laboratory studies using cell cultures, coronaridine has shown a significant ability to inhibit the production of critical inflammatory molecules. A key model used in this research is the stimulation of murine macrophage-like cells (RAW 264.7) with lipopolysaccharide (LPS), which mimics a bacterial inflammatory challenge. In this model, coronaridine was found to potently inhibit the production of nitric oxide (NO), a key inflammatory mediator. sci-hub.se The half-maximal inhibitory concentration (IC50) for this effect was determined to be 25.5 µM. sci-hub.se
Further investigation into its mechanism revealed that coronaridine markedly reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that are crucial for the inflammatory response. sci-hub.se In LPS-stimulated RAW 264.7 macrophage cells, treatment with coronaridine led to a substantial decrease in the protein expression of both iNOS and COX-2. sci-hub.se
Interestingly, in a different experimental context using macrophages infected with Leishmania amazonensis, synthetic coronaridine did not stimulate the production of the pro-inflammatory cytokines Interleukin-6 (IL-6), Interleukin-12 (IL-12), or Tumor Necrosis Factor-alpha (TNF-α). nih.gov This suggests that while it can curb certain inflammatory pathways, it does not broadly induce an inflammatory cytokine response in these specific cells. nih.gov
Table 1: In Vitro Anti-inflammatory Effects of Coronaridine
| Cell Line | Stimulant | Key Finding | Inhibited Mediator/Enzyme | IC50 Value | Reference |
|---|---|---|---|---|---|
| RAW 264.7 Macrophages | LPS | Potent inhibition of NO production | Nitric Oxide (NO) | 25.5 µM | sci-hub.se |
| RAW 264.7 Macrophages | LPS | Marked reduction in protein expression | iNOS, COX-2 | - | sci-hub.se |
In Vivo Research Findings
The anti-inflammatory properties of coronaridine have also been substantiated in animal models. One of the standard models for assessing acute inflammation is the carrageenan-induced paw edema test in rats. In this model, coronaridine demonstrated clear anti-inflammatory and analgesic activities. informaticsjournals.co.in The administration of coronaridine was effective in reducing the swelling associated with the induced inflammation. informaticsjournals.co.in This in vivo evidence complements the in vitro findings, indicating that coronaridine's effects are not limited to cellular systems but are also present in a whole-organism context. informaticsjournals.co.in
The proposed mechanisms underlying coronaridine's anti-inflammatory effects are complex. Some research suggests that its activity may stem from the combined inhibitory effects on CaV2.2 (N-type) voltage-gated calcium channels and α9α10 nicotinic acetylcholine receptors (nAChRs). researchgate.net These receptors and channels are expressed on immunocompetent cells and are involved in modulating inflammatory responses. researchgate.net However, other studies indicate that the inhibitory potency of coronaridine at the α9α10 nAChR is relatively low, suggesting other molecular targets might be more significant for its anti-inflammatory and anti-neuropathic actions. researchgate.net
Table 2: In Vivo Anti-inflammatory Effects of Coronaridine
| Animal Model | Inflammation Induction | Observed Effect | Reference |
|---|
Structure Activity Relationship Sar Studies of Coronaridine and Its Analogs
Correlating Structural Motifs with Receptor Binding Affinity
The interaction of coronaridine and its congeners with various receptors is a key determinant of their pharmacological effects. Research has shown that specific structural features of these molecules directly correlate with their binding affinity to different receptor types.
Coronaridine and its analogs have demonstrated affinity for several receptor systems, including opioid, nicotinic acetylcholine (B1216132) (nAChR), and N-methyl-D-aspartate (NMDA) receptors. researchgate.netwikipedia.orgiiab.me For instance, coronaridine itself binds to μ-opioid (Ki = 2.0 μM), δ-opioid (Ki = 8.1 μM), and κ-opioid receptors (Ki = 4.3 μM). researchgate.netwikipedia.orgiiab.me It also acts as an antagonist at NMDA receptors with a Ki of 6.24 μM. researchgate.netwikipedia.org
Studies on a series of coronaridine congeners have revealed the importance of substitutions on the coronaridine scaffold for nAChR binding. The inhibitory potency of these analogs at human α3β4 nAChRs follows a specific sequence, highlighting the influence of different functional groups. nih.gov For example, (-)-ibogamine and (+)-catharanthine show higher potency than analogs with bulkier substitutions like -methoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronamethoxycoronaridine (18-MC). nih.gov A good linear correlation has been found between the calculated IC50 values of these congeners and their polar surface area, suggesting that this is a critical structural feature for their activity at hα3β4 AChRs. nih.govebi.ac.ukbiocrick.comchemfaces.com
The selectivity of coronaridine congeners for different nAChR subtypes also varies based on their structure. For the hα4β2 AChR, the potency order is (±)-18-MC > (+)-catharanthine > (±)-18-methylaminocoronaridine (±)-18-MAC ∼ (±)-18-hydroxycoronaridine (±)-18-HC. nih.gov In contrast, for hα7 AChRs, the sequence is (+)-catharanthine > (±)-18-MC > (±)-18-HC > (±)-18-MAC. nih.gov These findings underscore the nuanced relationship between the structural motifs of coronaridine analogs and their receptor binding profiles.
Impact of Functional Group Modifications on Enzymatic Inhibition
Modifications to the functional groups of the coronaridine scaffold have a significant impact on its ability to inhibit various enzymes. One of the most studied targets is acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. researchgate.net
Coronaridine itself has been shown to inhibit AChE. iiab.me SAR studies have explored how different substitutions on the coronaridine ring system affect this inhibitory activity. For instance, the presence of a functional ether group in the aromatic ring of coronaridine may contribute to its cytotoxic activity, which is a form of biological activity, when compared to analogs like voacangine (B1217894) and heyneanine that lack this substitution. scielo.brnih.govscielo.br
Furthermore, research on related indole (B1671886) alkaloids has demonstrated that specific functional groups can lead to selective inhibition of butyrylcholinesterase (BChE) over AChE. researchgate.net For example, derivatives featuring electron-withdrawing groups, such as nitro and fluorine substituents, have shown remarkable inhibitory activity against BChE with minimal effect on AChE. researchgate.net This highlights the potential for designing selective enzyme inhibitors by strategically modifying the functional groups of the parent alkaloid structure.
Another area of investigation is the inhibition of the Wnt signaling pathway. Coronaridine has been found to inhibit this pathway by reducing the mRNA expression of β-catenin. medchemexpress.comresearchgate.net Analogs such as voacangine, isovoacangine, and coronaridine hydroxyindolenine also exhibit inhibitory activity against the TCF/β-catenin complex, with IC50 values of 11.5, 6.0, and 7.3 μM, respectively, compared to coronaridine's IC50 of 5.8 μM. researchgate.net
Stereochemical Influences on Biological Activity and Selectivity
The stereochemistry of coronaridine and its analogs plays a pivotal role in their biological activity and selectivity. The three-dimensional arrangement of atoms in these molecules can significantly affect their interaction with chiral biological targets like receptors and enzymes.
The biosynthesis of iboga alkaloids demonstrates the importance of stereochemistry, with distinct enzymatic pathways leading to the formation of different stereoisomers. nih.gov For example, the enzymatic production of (-)-coronaridine highlights the stereoselectivity of the biosynthetic enzymes. nih.govbiorxiv.org
Studies have shown that downstream enzymes in the biosynthetic pathway exhibit selectivity for the stereochemistry of the substrate. For instance, the enzymes I10H and N10OMT, which are involved in the conversion of coronaridine to other alkaloids, show a clear preference for the (-)-coronaridine enantiomer over the (+)-coronaridine enantiomer. nih.govbiorxiv.org
The stereochemical configuration also influences the outcome of chemical synthesis. For example, in the synthesis of (+)-coronaridine from (+)-catharanthine, the configuration at C14 dictates the stereochemical outcome of the reaction. acs.orgacs.org
Rationalizing Biological Activity Through Molecular Docking and Simulation Studies
Molecular docking and simulation studies provide valuable insights into the interactions between coronaridine and its analogs with their biological targets at the molecular level. These computational approaches help to rationalize the observed biological activities and guide the design of new, more potent compounds.
Molecular docking studies have been used to predict the binding modes of coronaridine and its derivatives with various receptors. For example, docking results have identified coronaridine and its analogs as potential inhibitors of bacterial cell membrane proteins. bioinformation.net Derivatives of coronaridine with low binding energy have been suggested as lead molecules for the development of new antibiotics. bioinformation.net
Simulations have also been employed to understand the interaction of coronaridine congeners with nicotinic acetylcholine receptors. nih.govebi.ac.ukbiocrick.comchemfaces.com These studies suggest that protonated (-)-18-MC binds to luminal, non-luminal, and intersubunit sites of the hα3β4 AChR. nih.govebi.ac.ukbiocrick.comchemfaces.com The pharmacophore model derived from these studies indicates that the nitrogens of the ibogamine (B1202276) core, as well as the methylamino, hydroxyl, and methoxyl moieties at position 18, form hydrogen bonds with the receptor. nih.govebi.ac.ukbiocrick.comchemfaces.com
Molecular dynamics simulations have further helped to understand the stability of the ligand-enzyme complexes. researchgate.net These simulations, in conjunction with docking studies, provide a detailed picture of the interactions, such as hydrogen bonds and π-alkyl interactions, that are crucial for the binding of these compounds to their targets. researchgate.net For instance, molecular docking of (+)-catharanthine, a coronaridine congener, at the GABA-A receptor suggests it binds at the β(+)/α(-) intersubunit interface. researchgate.net
Advanced Analytical Methodologies for Coronaridine Research
Chromatographic Techniques for Isolation and Quantification in Research Samples
Chromatography is fundamental to alkaloid research, allowing for the separation of target compounds from complex mixtures. jsmcentral.org High-performance and gas chromatography are primary methods employed in the analysis of coronaridine.
HPLC and its advanced counterpart, UPLC, are indispensable for the separation and quantification of thermally unstable and non-volatile compounds like coronaridine. rjptonline.org UPLC, utilizing columns with smaller particle sizes (typically sub-2 µm), offers significant improvements in resolution, speed, and sensitivity over traditional HPLC. rjptonline.org
Research on coronaridine in plant extracts, such as from Catharanthus roseus, has successfully employed UPLC systems for analysis. nih.gov A common approach involves using a reversed-phase C18 column, which separates compounds based on hydrophobicity. nih.gov In one such study, a Waters Acquity UPLC BEH C18 column was used to achieve separation. researchgate.net The mobile phase typically consists of an aqueous component with additives to improve peak shape and a methanol (B129727) or acetonitrile (B52724) organic component, run in a gradient mode to effectively elute a wide range of alkaloids. nih.govresearchgate.net For instance, a gradient system of 10 mM ammonium (B1175870) acetate (B1210297)/0.1% acetic acid in water (Mobile Phase A) and methanol (Mobile Phase B) has been documented. nih.gov In one analysis, a peak corresponding to a coronaridine standard was observed at a retention time of 15 minutes. nih.govresearchgate.net
Table 1: Example of UPLC-MS Parameters for Coronaridine Analysis nih.govresearchgate.net
| Parameter | Value |
|---|---|
| System | Nexera X2 HPLC / Q-Exactive™ Plus MS |
| Column | Waters Acquity UPLC® BEH C18 (2.1×100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM ammonium acetate/0.1% acetic acid/water |
| Mobile Phase B | Methanol |
| Flow Rate | 1 ml/min |
| Column Temperature | 40°C |
| Gradient | 60% to 95% B (0-30 min), 95% B (30-40 min) |
| Detection | PDA (190–400 nm) / Mass Spectrometry |
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a highly efficient technique for the analysis of volatile alkaloids or those that can be made volatile through derivatization. scielo.br It has been widely applied to profile iboga-type alkaloids in various plant species. nih.govscielo.br GC-MS allows for the simultaneous separation and identification of alkaloids, even at trace levels within complex mixtures. scielo.br
In the analysis of alkaloids from Tabernaemontana and Tabernanthe iboga species, GC-MS has been used to identify and quantify major alkaloids including coronaridine, ibogamine (B1202276), voacangine (B1217894), and ibogaine (B1199331). nih.govresearchgate.net The methodology typically involves injecting a sample, dissolved in a solvent like methanol, into the GC system. scielo.brscielo.br The gas chromatograph separates the components, which are then identified by the mass spectrometer. scielo.br The separation is often performed on a capillary column, such as an HP-5MS (5% phenylmethylsilicone), with helium as the carrier gas. scielo.brnotulaebotanicae.ro A programmed temperature gradient is used to elute the compounds based on their boiling points and interactions with the stationary phase. scielo.brscielo.br For some related alkaloids, derivatization with agents like trifluoroacetic anhydride (B1165640) is employed to increase volatility and improve chromatographic performance. nih.gov
Table 2: Typical GC-MS Parameters for Iboga Alkaloid Analysis scielo.brscielo.br
| Parameter | Value |
|---|---|
| System | Agilent 7890B GC / 5977A MS |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film) |
| Carrier Gas | Helium |
| Injector Temperature | 270 - 280°C |
| Oven Program | Example: Initial 90°C, ramp to 320°C at 20°C/min |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Range | 40 - 550 m/z |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
Spectrometric Methods for Structural Elucidation and Quantification
Spectrometric methods are crucial for confirming the identity of isolated compounds and elucidating their precise chemical structures.
Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry can determine the mass of coronaridine with high accuracy, allowing for the calculation of its elemental formula, C₂₁H₂₇O₂N₂. nih.govresearchgate.net A measured m/z of 339.20643 is characteristic of the protonated molecule [M+H]⁺. nih.govresearchgate.net
Tandem mass spectrometry (MS/MS) is a powerful technique used for structural elucidation by fragmenting a selected precursor ion and analyzing the resulting product ions. scielo.org.mx This method provides a structural fingerprint that can confirm the identity of a compound by matching its fragmentation pattern to that of a known standard. nih.gov In studies of coronaridine, MS/MS analysis with collision energies set at 30, 50, and 60 V confirmed that the spectrum from a plant extract matched that of a coronaridine standard. nih.govresearchgate.net For quantitative or targeted analysis, Multiple Reaction Monitoring (MRM) is often used. For coronaridine, the transition of the precursor ion m/z 339 to a specific product ion, such as m/z 144, has been used for detection and analysis in enzymatic assays. researchgate.netbiorxiv.org
Table 3: High-Resolution and Tandem MS Data for Coronaridine
| Parameter | Finding | Source(s) |
|---|---|---|
| Elemental Formula | C₂₁H₂₇O₂N₂ | nih.govresearchgate.net |
| Accurate Mass [M+H]⁺ | m/z 339.20643 | nih.govresearchgate.net |
| MS/MS Precursor Ion | m/z 339 | researchgate.netbiorxiv.org |
| MS/MS Product Ion | m/z 144 | researchgate.netbiorxiv.org |
| Collision Energies | 30, 50, 60 V | nih.govresearchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, including complex alkaloids like coronaridine. blossomanalysis.com High-field NMR spectrometers allow for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals. blossomanalysis.com
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each nucleus. researchgate.net The ¹H NMR spectrum reveals the number of different types of protons and their splitting patterns provide information on adjacent protons, while the ¹³C NMR spectrum shows the number of non-equivalent carbons.
For a complete structural assignment of a complex molecule like coronaridine, two-dimensional (2D) NMR experiments are essential. blossomanalysis.comresearchgate.net These include:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to map out connected proton networks. researchgate.net
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for assembling the complete carbon skeleton and connecting different fragments of the molecule. biorxiv.orgblossomanalysis.com
Through the combined interpretation of these spectra, the intricate polycyclic structure of coronaridine can be definitively established. blossomanalysis.comresearchgate.net
Chirality is a key feature of many natural products, including coronaridine, and it plays a critical role in their biological activity. nih.gov Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. libretexts.orgnumberanalytics.com This makes it the premier technique for determining the absolute stereochemistry of chiral compounds in solution. nih.gov
Coronaridine exists as enantiomers, designated as (+) and (–) forms. Research has shown that different plant sources may produce different isomers. For example, Tabernanthe iboga is known to contain the (–)-coronaridine isomer. nih.gov Analytical studies have utilized CD spectroscopy, often coupled with liquid chromatography (LC-CD), to determine the specific stereoisomer present in a sample. nih.govresearchgate.net In a study on Catharanthus roseus, LC-CD analysis was instrumental in confirming that the coronaridine produced by the plant was of the (–) type, identical to that found in T. iboga. nih.govresearchgate.net This stereochemical assignment is crucial for understanding biosynthetic pathways and potential pharmacological applications. amazonaws.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization
Extraction and Purification Techniques for Research-Grade Material
The acquisition of research-grade coronaridine relies on sophisticated extraction and purification methodologies. Given that coronaridine is often found in complex mixtures with other structurally similar iboga-type alkaloids, multi-step procedures are essential to isolate the compound with high purity. These processes begin with extraction from plant sources, followed by advanced separation and purification steps.
Optimization of Solvent-Based Extraction Protocols
The initial step in isolating coronaridine involves its extraction from plant material, typically the root bark of species from the Apocynaceae family, such as various Tabernaemontana and Voacanga species. researchgate.netnih.govmdpi.com The efficiency of this extraction is highly dependent on the choice of solvent and the extraction conditions.
Research has focused on optimizing these protocols to maximize the yield of coronaridine and other related alkaloids, collectively referred to as the CIVI-complex (coronaridine, ibogamine, voacangine, and ibogaine). researchgate.netnih.gov A key study systematically evaluated the extraction efficiency of several organic solvents and hydrochloric acid from the root barks of Tabernaemontana alba and Tabernaemontana arborea. researchgate.netnih.gov The effectiveness of methanol, acetone (B3395972), ethyl acetate, dichloromethane, and chloroform (B151607) were compared, with methanol demonstrating the highest suitability for extracting the desired alkaloids. researchgate.netnih.gov
Traditional extraction methods often employ an acid-base technique. acs.orgnih.gov This involves an initial extraction with a dilute acid solution (e.g., 1% HCl) to protonate the alkaloids and render them water-soluble. acs.org The aqueous extract is then made alkaline, typically with ammonium hydroxide, causing the alkaloids to precipitate out of the solution. acs.orghumanjournals.com
Modern approaches also utilize direct solid-liquid extraction with organic solvents, sometimes enhanced with techniques like ultrasound-assisted extraction to improve performance. acs.org For instance, in the extraction from Voacanga africana, acetone was selected after a screening process involving methanol, ethyl acetate, and hexane, as it recovered the highest amount of voacamine (B1217101) and voacangine, which are often present alongside coronaridine. acs.org The choice of solvent is critical, as it influences not only the yield but also the profile of the extracted alkaloids. For example, ethanolic extracts of T. catharinensis have been used as a starting point for the purification of coronaridine, heyneanine, and voacangine. researchgate.netscielo.brscielo.br
The table below summarizes the findings of a comparative study on solvent efficiency for extracting iboga-type alkaloids, including coronaridine.
Table 1: Comparative Efficiency of Solvents for Alkaloid Extraction from Tabernaemontana Species
| Solvent | Relative Efficiency | Reference |
|---|---|---|
| Methanol | Most Suitable | researchgate.netnih.govebi.ac.uk |
| Acetone | Moderate to High | researchgate.netnih.govacs.org |
| Ethyl Acetate | Moderate | researchgate.netnih.gov |
| Dichloromethane | Moderate | researchgate.netnih.gov |
| Chloroform | Moderate | researchgate.netnih.gov |
| Hydrochloric Acid (Acid-Base Extraction) | Effective | researchgate.netnih.govacs.org |
Advanced Separation Technologies for Alkaloid Mixtures
Following crude extraction, the resultant mixture contains coronaridine alongside numerous other alkaloids such as voacangine, ibogamine, ibogaine, and voacamine. researchgate.netmdpi.comtandfonline.com Obtaining research-grade coronaridine necessitates the use of advanced separation technologies capable of resolving these structurally similar compounds.
Column Chromatography is a fundamental technique used for the initial fractionation of the crude extract. Various stationary phases are employed, with silica (B1680970) gel being the most common for normal-phase chromatography. mdpi.comebi.ac.uk Elution is typically performed using a gradient of solvents, such as ethyl acetate in hexane, to separate compounds based on polarity. mdpi.com For further purification, size-exclusion chromatography on Sephadex LH-20 is often utilized, which separates molecules based on their size. mdpi.com
Thin-Layer Chromatography (TLC) serves as a rapid, inexpensive method for monitoring the separation process and identifying the presence of different alkaloids in fractions. humanjournals.com By using specific solvent systems, TLC can effectively distinguish between different iboga alkaloids, including coronaridine. humanjournals.com
High-Performance Liquid Chromatography (HPLC) is indispensable for the final purification and quantification of coronaridine. academicjournals.orgresearchgate.net Reversed-phase HPLC, using columns like C8 or C18, is frequently employed. academicjournals.orgcore.ac.uk The separation is achieved by using a carefully controlled gradient of a mobile phase, which typically consists of an aqueous component with an acid modifier (e.g., formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol. academicjournals.orgcore.ac.uk The selection of the column, mobile phase composition, flow rate, and detection wavelength are all critical parameters that are optimized to achieve baseline separation of coronaridine from its congeners. academicjournals.orgcore.ac.uk For example, one method for separating ibogaine and its metabolite noribogaine (B1226712) utilized a reversed-phase XTerra RP18 column with a gradient of acetonitrile and 0.1% TFA in water. academicjournals.org Another method for analyzing Tabernanthe iboga extract used an Agilent Poroshell 120 EC-C8 column with a water/acetonitrile gradient, both containing 0.1% formic acid. core.ac.uk
The table below details examples of chromatographic conditions used in the separation of iboga alkaloids.
Table 2: Examples of Chromatographic Conditions for Alkaloid Separation
| Technique | Stationary Phase | Mobile Phase System | Application | Reference |
|---|---|---|---|---|
| Column Chromatography | Silica Gel | Gradient of Ethyl Acetate in Hexane | Initial fractionation of crude extract | mdpi.com |
| Column Chromatography | Sephadex LH-20 | Not specified | Purification of fractions | mdpi.com |
| HPLC | Reversed-Phase XTerra RP18 | Acetonitrile and 0.1% TFA in water (gradient) | Separation of ibogaine and noribogaine | academicjournals.org |
| UPLC | Agilent Poroshell 120 EC-C8 | Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid (gradient) | Separation of ibogaine | core.ac.uk |
| UPLC | Inertsil Phenyl-3 | Water with 0.1% formic acid and Methanol with 0.1% formic acid (gradient) | Chromatographic separation of alkaloids | core.ac.uk |
Future Research Directions and Unresolved Questions
Elucidating Undiscovered Biosynthetic Enzymes and Pathways
The biosynthesis of coronaridine, a member of the complex monoterpenoid indole (B1671886) alkaloid (MIA) family, involves a series of intricate enzymatic reactions. While key enzymes like coronaridine synthase (CorS) have been identified, the complete biosynthetic pathway remains partially uncharted. nih.govacs.org Future research must focus on the discovery and characterization of novel enzymes that catalyze the remaining steps in coronaridine formation.
Recent studies have highlighted the role of redox enzymes, which are recruited from upstream in the biosynthetic pathway, in expanding the regioselectivity of cycloaddition reactions of the reactive intermediate dehydrosecodine. nih.govacs.org This discovery underscores the complexity and flexibility of plant biosynthetic machinery. Further investigation is needed to understand the control mechanisms governing the recruitment and action of these enzymes. nih.gov The proposed biosynthetic pathway suggests that after the initial cyclization to form the iboga scaffold, subsequent steps like decarboxylation of coronaridine to yield ibogamine (B1202276), followed by hydroxylation and methylation to produce other alkaloids like ibogaine (B1199331), are catalyzed by yet-to-be-fully-characterized enzymes. researchgate.net
Transcriptome sequencing and differential expression analysis have proven to be powerful tools for identifying candidate genes involved in the biosynthesis of other indole alkaloids. researchgate.net Applying these "omics" approaches to Tabernanthe iboga and related species could accelerate the discovery of the missing enzymatic links in the coronaridine pathway. The identification of a cytochrome P450 and an O-methyltransferase involved in the final steps of ibogaine biosynthesis from coronaridine is a testament to the efficacy of this approach. researchgate.net Furthermore, the recent identification of two new iboga-type alkaloids and the elucidation of related biosynthetic pathways in Tabernaemontana species suggest that our understanding of the diversity and evolution of these pathways is still expanding. mdpi.com
Designing Novel Coronaridine Congeners with Enhanced Selectivity and Potency
The pharmacological promiscuity of coronaridine, binding to multiple receptor targets, presents both opportunities and challenges for therapeutic development. wikipedia.org A key future direction is the rational design and synthesis of novel coronaridine congeners with improved selectivity and potency for specific molecular targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the chemical modifications necessary to enhance desired pharmacological activities while minimizing off-target effects. researchgate.net
Research has already demonstrated that modifications to the coronaridine scaffold can significantly alter its pharmacological profile. For instance, the synthetic congener 18-methoxycoronaridine (18-MC) exhibits a distinct receptor binding profile compared to coronaridine and has shown promise in preclinical models of substance use disorders. google.comnih.gov Further exploration of the chemical space around the coronaridine core is warranted. This includes the synthesis and evaluation of a wider array of derivatives with substitutions at various positions of the indole nucleus and the ethyl side chain.
The goal is to develop congeners that can selectively target specific receptor subtypes, such as particular nicotinic acetylcholine (B1216132) receptor (nAChR) subunits or opioid receptor subtypes, which are implicated in its potential anti-addictive and analgesic effects. nih.govnih.gov For example, studies have shown that coronaridine congeners can inhibit hα3β4 nAChRs with higher selectivity compared to other subtypes. nih.gov Advanced computational methods, such as molecular docking and dynamic simulations, can aid in the design of these novel analogs by predicting their binding affinities and conformations at the target receptors. acs.org
Expanding the Scope of Preclinical Pharmacological Investigations
While initial preclinical studies have explored the effects of coronaridine on substance use and pain, a broader investigation into its pharmacological potential is warranted. The known interactions of coronaridine with a variety of neurotransmitter systems, including opioidergic, cholinergic, and glutamatergic systems, suggest that its therapeutic applications could extend beyond its currently investigated uses. wikipedia.org
Future preclinical research should explore the efficacy of coronaridine and its congeners in models of other neurological and psychiatric disorders. For instance, its modulation of nicotinic acetylcholine receptors could have implications for cognitive disorders. nih.gov Its interaction with the Wnt signaling pathway, as demonstrated by its ability to decrease β-catenin mRNA expression, suggests a potential role in cancer research that is worth exploring. researchgate.net
Moreover, the anti-inflammatory and analgesic properties of other compounds from Tabernaemontana divaricata, the plant from which coronaridine was named, suggest that coronaridine itself may possess similar activities that have not been fully characterized. researchgate.net Therefore, comprehensive preclinical screening in a wider range of disease models is a critical next step. This should include investigations into its effects on inflammation, neurodegeneration, and mood disorders.
Development of Sustainable Production Strategies for Coronaridine and Derivatives
The natural abundance of coronaridine in plants like Tabernanthe iboga is low, making its extraction for research and potential therapeutic use unsustainable and economically challenging. researchgate.net Therefore, the development of sustainable and scalable production strategies is a crucial area for future research.
Metabolic engineering and synthetic biology offer promising avenues for the production of coronaridine and its derivatives in microbial hosts like yeast or bacteria. mdpi.com This approach involves introducing the biosynthetic genes for coronaridine into a microbial chassis and optimizing the metabolic pathways to enhance product yield. researchgate.net The successful elucidation of the enzymatic steps in coronaridine biosynthesis is a prerequisite for this strategy.
Another approach is the development of plant cell culture or hairy root culture systems for the production of these alkaloids. These systems can be optimized for growth and secondary metabolite production in controlled bioreactor environments, offering a more sustainable alternative to harvesting from wild plants. Furthermore, advances in catalysis could lead to more efficient and environmentally friendly chemical syntheses of coronaridine and its complex derivatives. nih.gov A focus on green chemistry principles, such as the use of renewable starting materials and minimizing waste, will be essential for the long-term viability of any production strategy. mdpi.com
Advanced Mechanistic Studies at the Molecular and Cellular Level
A deeper understanding of how coronaridine and its congeners interact with their molecular targets at the atomic level is essential for rational drug design and for elucidating the full spectrum of their biological activities. Advanced mechanistic studies are needed to move beyond simple binding affinities and to characterize the functional consequences of these interactions.
Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information on coronaridine and its analogs bound to their target proteins. This information would be invaluable for understanding the specific molecular interactions that govern binding and selectivity. nih.gov For example, understanding how different congeners differentially modulate the activity of various nAChR subtypes requires detailed structural and functional data. nih.govresearchgate.net
At the cellular level, further research is needed to unravel the downstream signaling pathways that are modulated by coronaridine. For instance, while it is known to inhibit certain voltage-gated calcium channels and modulate G protein-coupled receptors, the precise intracellular signaling cascades that are affected remain to be fully elucidated. nih.gov Investigating the effects of coronaridine on gene expression, protein phosphorylation, and other cellular processes will provide a more complete picture of its mechanism of action and could reveal novel therapeutic targets. biorxiv.org The concept of "matrix pharmacology," where a compound modulates multiple targets with weak to modest potency, has been proposed for ibogaine and may also apply to coronaridine, highlighting the need for systems-level approaches to understand its complex effects. biorxiv.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
